N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a dimethylpropanamide group.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown significant antimicrobial activity .
Mode of Action
Benzofuran derivatives have been known to interact with various targets leading to a wide array of biological activities . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The wide range of biological activities exhibited by benzofuran derivatives suggests that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzofuran and Oxadiazole Rings:
Introduction of the Dimethylpropanamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-16(2,3)14(20)17-15-19-18-13(23-15)11-8-9-6-5-7-10(21-4)12(9)22-11/h5-8H,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPBXQHQIIGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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